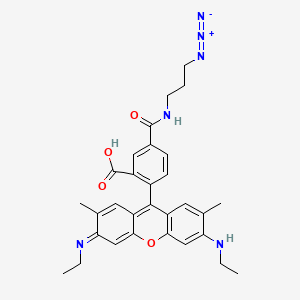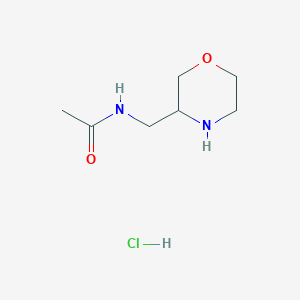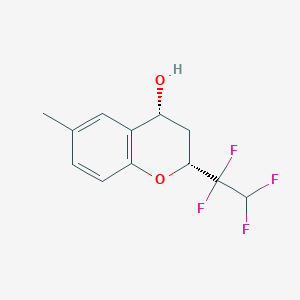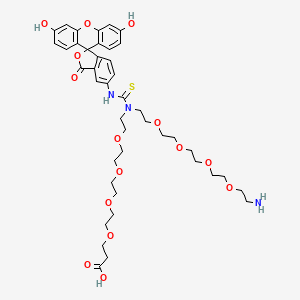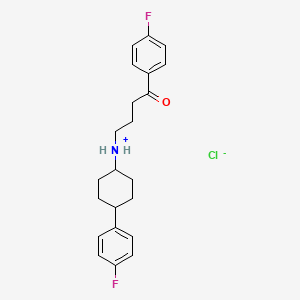![molecular formula C12H12F3NO4 B15341150 Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate typically involves the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 2-Methyl-2-[2-amino-4-(trifluoromethyl)phenyl]propionate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid and methanol.
Scientific Research Applications
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the disruption of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the additional methyl group on the propionate moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound.
2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid: The hydrolyzed form of the ester.
Uniqueness
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties
Properties
Molecular Formula |
C12H12F3NO4 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
methyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12F3NO4/c1-11(2,10(17)20-3)8-5-4-7(12(13,14)15)6-9(8)16(18)19/h4-6H,1-3H3 |
InChI Key |
GGWGUIPZTFRPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




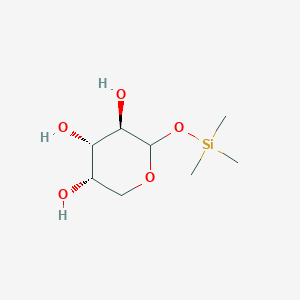
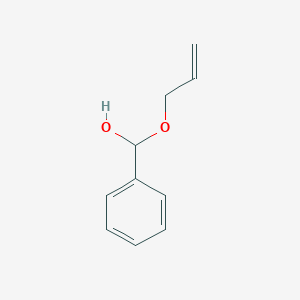
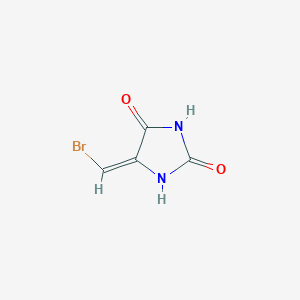
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
